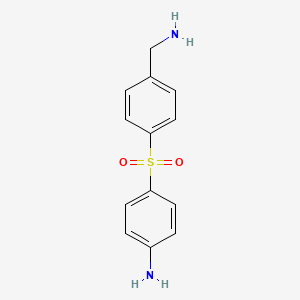

p-Sulfanilylbenzylamine

Description

Structure

3D Structure

Properties

CAS No. |

4393-19-5 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

4-[4-(aminomethyl)phenyl]sulfonylaniline |

InChI |

InChI=1S/C13H14N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 |

InChI Key |

HLCZHPINLSRYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for P Sulfanilylbenzylamine and Its Analogues

Established Synthetic Routes for p-Sulfanilylbenzylamine

The synthesis of p-Sulfanilylbenzylamine is a well-documented process in chemical literature, primarily involving the reaction between a sulfanilic acid derivative and benzylamine (B48309). ontosight.ai This foundational reaction forms the basis for various established synthetic routes.

Precursor Chemistry and Starting Material Considerations

The term "precursor" in chemistry refers to a compound that partakes in a chemical reaction to form another compound. wikipedia.org In the context of p-Sulfanilylbenzylamine synthesis, the primary precursors are derivatives of sulfanilic acid and benzylamine. ontosight.ai The choice of these starting materials is critical as it directly influences the reaction's efficiency and the purity of the final product.

Key considerations for precursor selection include:

Purity of Starting Materials: High-purity precursors are essential to minimize the formation of byproducts and simplify the purification process.

Reactivity of Functional Groups: The amino group of benzylamine and the sulfonyl group of sulfanilic acid are the key reactive sites. Their reactivity can be modulated by the presence of other substituents on the aromatic rings.

Solubility: The solubility of the precursors in the chosen solvent system is crucial for achieving a homogeneous reaction mixture and facilitating the reaction.

A general representation of the precursors is shown in the table below:

| Precursor Class | Example Compound | Key Functional Group |

| Sulfanilic Acid Derivative | p-Aminobenzenesulfonic acid | Sulfonyl group (-SO₂H) |

| Benzylamine Derivative | Benzylamine | Amino group (-NH₂) |

Step-by-step Reaction Conditions and Reagent Selection

The synthesis of p-Sulfanilylbenzylamine typically involves the formation of a sulfonamide bond between the sulfonyl group of the sulfanilic acid derivative and the amino group of benzylamine. This reaction is often facilitated by a condensing agent. ontosight.ai The resulting intermediate is then typically treated with an acid, such as hydrochloric acid, to yield the final salt form, for instance, p-Sulfanilylbenzylamine monohydrochloride. ontosight.ai

A generalized reaction scheme is as follows:

Sulfanilic Acid Derivative + Benzylamine --(Condensing Agent)--> Intermediate --(Acid Treatment)--> p-Sulfanilylbenzylamine Salt

The selection of reagents and reaction conditions plays a pivotal role in the success of the synthesis.

| Parameter | Options | Considerations |

| Condensing Agent | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Efficiency of amide bond formation, ease of removal of byproducts. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Solubility of reactants, reaction temperature. |

| Temperature | Room temperature to reflux | Reaction rate, stability of reactants and products. |

| Acid for Salt Formation | Hydrochloric acid (HCl) | Desired salt form, ease of handling. |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of p-Sulfanilylbenzylamine focuses on maximizing the product yield and ensuring high purity. nih.gov This can be achieved through systematic variation of reaction parameters, a technique known as Design of Experiments (DoE), or through a one-factor-at-a-time (OFAT) approach. nih.gov

Key optimization strategies include:

Stoichiometry of Reactants: Adjusting the molar ratio of the sulfanilic acid derivative to benzylamine can drive the reaction to completion and minimize unreacted starting materials.

Reaction Time and Temperature: Fine-tuning these parameters can enhance the reaction rate while minimizing the degradation of products or the formation of side products. nih.gov

Purification Method: The final product is often purified by recrystallization or chromatography to remove any remaining impurities. The choice of solvent for recrystallization is critical for obtaining a high-purity crystalline product.

Exploration of Novel Synthetic Pathways for p-Sulfanilylbenzylamine Derivatives

The development of novel synthetic pathways is crucial for accessing a wider range of p-Sulfanilylbenzylamine derivatives with potentially enhanced properties. uochb.cz This involves designing structural modifications and exploring new chemical reactions.

| Modification Site | Potential Modifications | Desired Outcome |

| Sulfanilyl Ring | Introduction of electron-donating or electron-withdrawing groups | Altering the electronic properties and reactivity of the sulfonyl group. |

| Benzyl (B1604629) Ring | Addition of various substituents (e.g., alkyl, halogen, nitro groups) | Modifying the steric and electronic environment of the benzylamine moiety. |

| Amine Linker | N-alkylation or N-arylation | Introducing new functional groups to the nitrogen atom. |

Investigation of Alternative Coupling Reactions

While the traditional synthesis relies on forming a sulfonamide bond, researchers are exploring alternative coupling reactions to create novel analogues of p-Sulfanilylbenzylamine. These modern synthetic methods offer greater flexibility and can tolerate a wider range of functional groups.

One area of active research is the use of transition metal-catalyzed cross-coupling reactions. rsc.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned to link a pre-functionalized sulfanilyl component with a modified benzylamine precursor.

Multi-component coupling reactions represent another promising avenue. rsc.org These reactions allow for the simultaneous combination of three or more starting materials in a single step, leading to the rapid construction of complex molecules. A multi-component strategy could potentially be developed to synthesize highly functionalized p-Sulfanilylbenzylamine derivatives in a more efficient manner.

The exploration of ligand-free metal-catalyzed cross-coupling reactions is also gaining traction due to their cost-effectiveness and sustainability. rsc.org Such approaches could provide more environmentally friendly and industrially viable routes to p-Sulfanilylbenzylamine and its derivatives.

Green Chemistry Approaches in p-Sulfanilylbenzylamine Synthesis

The principles of green chemistry advocate for the design of chemical processes that minimize the use and generation of hazardous substances. yale.eduacs.org This involves focusing on aspects like waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and employing catalysis over stoichiometric reagents. yale.eduacs.org In the context of synthesizing p-Sulfanilylbenzylamine and its analogues, which are often formed via N-sulfonylimine intermediates, green methodologies aim to replace traditional, less environmentally benign procedures.

A significant green approach involves the direct condensation of sulfonamides with aldehydes. nih.govrsc.org Research has demonstrated a catalyst-free method for synthesizing N-sulfonylimines, which are precursors or structural analogues to p-Sulfanilylbenzylamine. nih.gov This process utilizes neutral aluminum oxide (Al₂O₃) as an efficient and, crucially, reusable dehydrating agent. nih.govrsc.org The reaction is typically conducted in a pressure tube, which serves as an environmentally friendly heating technique that reduces reaction times, saves energy, and prevents the release of toxic gases. nih.gov This method avoids the need for catalysts and often provides high yields and purity through a simple experimental setup. nih.gov

The table below compares the efficiency of this green, catalyst-free approach using Al₂O₃ with other methods for preparing N-sulfonylimines, highlighting its advantages in yield and environmental impact.

| Method | Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Present Green Method | Al₂O₃ (reusable) | DMC | 110 | High | nih.gov |

| Previous Catalyst-Free Method | Molecular Sieves | Toluene | 180 (Microwave) | 75 (max) | nih.gov |

| Lewis Acid Catalyzed | ZnCl₂ | Toluene | Reflux | 80-95 | nih.gov |

| Brønsted Acid Catalyzed | p-TsOH | Toluene | Reflux | 85-95 | nih.gov |

DMC: Dimethyl carbonate; p-TsOH: p-Toluenesulfonic acid. Data compiled from comparative studies on N-sulfonylimine synthesis. nih.gov

This methodology aligns with several green chemistry principles, including waste prevention (reusability of Al₂O₃), use of safer auxiliaries (moving away from high-temperature solvents like toluene), and energy efficiency (shorter reaction times and contained heating). yale.edunih.govnih.gov

Mechanistic Elucidation of Key Synthetic Steps

The formation of p-Sulfanilylbenzylamine typically proceeds through the condensation of a sulfanilamide (B372717) derivative with benzaldehyde (B42025), forming a crucial N-sulfonylimine intermediate which is then reduced. The initial condensation is a cornerstone of the synthesis, and its mechanism involves several key phenomena.

Electron Transfer and Proton Transfer Phenomena in p-Sulfanilylbenzylamine Formation

The mechanism initiates with the nucleophilic attack of the nitrogen atom of the sulfonamide on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers:

Deprotonation of the attacking nitrogen atom.

Protonation of the carbonyl oxygen atom to form a hydroxyl group, creating a tetrahedral carbinolamine intermediate.

Protonation of the hydroxyl group, converting it into a good leaving group (H₂O).

Elimination of water, accompanied by the formation of a carbon-nitrogen double bond (the imine).

These events are classified as Proton-Coupled Electron Transfer (PCET) phenomena, a broad term describing reactions where both protons and electrons are transferred. u-tokyo.ac.jp While in this specific condensation the electron movement is part of bond formation/cleavage rather than a distinct ET event, the process is governed by protonation states. diva-portal.org The reaction can be viewed as a stepwise process (often termed PT/ET), where proton transfers precede and follow the key bond-forming and bond-breaking steps. nih.gov The efficiency and rate of the reaction are highly dependent on the pH and the availability of protons or proton acceptors to facilitate these transfers. u-tokyo.ac.jp

Role of Reactive Intermediates in Reaction Progression

Reactive intermediates are transient molecular entities that are formed from reactants and proceed to form the final products. nih.govdokumen.pub They are typically highly reactive and short-lived. allen.in In the synthesis of p-Sulfanilylbenzylamine via the condensation pathway, two primary reactive intermediates are of significance.

N-Sulfonylimine: The N-sulfonylimine formed after the dehydration step is itself a reactive intermediate. nih.govst-andrews.ac.uk Imines containing electron-withdrawing N-substituents, such as the sulfonyl group, are particularly reactive towards nucleophiles. nih.gov In the synthesis of p-Sulfanilylbenzylamine, this imine is the substrate for a subsequent reduction step, where a hydride reagent attacks the electrophilic imine carbon to yield the final benzylamine product. The N-sulfonylimine is more stable than the initial tetrahedral intermediate but is sufficiently reactive to be a versatile precursor in synthesis. nih.gov

The progression from starting materials to the final product via these intermediates can be summarized as: Sulfonamide + Aldehyde ⇌ Tetrahedral Intermediate → N-Sulfonylimine → p-Sulfanilylbenzylamine

Stereochemical Considerations in p-Sulfanilylbenzylamine Synthesis

The direct synthesis of p-Sulfanilylbenzylamine from achiral precursors like sulfanilamide and benzaldehyde does not generate a chiral center, resulting in an achiral product. However, for the synthesis of chiral analogues, stereochemical control is paramount. thieme.de Stereoselective synthesis allows for the preparation of nonracemic compounds, which is critical in many applications. nih.gov

Significant advances in stereoselective synthesis have been achieved for related compounds through the use of chiral auxiliaries. A highly effective method for the asymmetric synthesis of chiral amines involves the use of N-tert-butanesulfinimines. cas.cn In this strategy, a chiral N-tert-butanesulfinamide is condensed with an aldehyde to form a chiral N-sulfinylimine. The subsequent nucleophilic addition to the imine C=N bond is directed by the chiral sulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. cas.cnnih.gov The auxiliary can then be cleaved to yield the chiral amine.

This approach can be applied to synthesize chiral analogues of p-Sulfanilylbenzylamine. For instance, the diastereoselective nucleophilic addition to chiral α-amino N-tert-butanesulfinimines has been shown to produce chiral vicinal diamines with excellent diastereoselectivity. cas.cn The table below presents data from a study on the diastereoselective synthesis of fluorinated ethylenediamines, illustrating the high degree of stereocontrol achievable with this methodology.

| Entry | R Group of Imine (3) | Product | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Bn | 4a | >99:1 | 90 |

| 2 | i-Pr | 4b | >99:1 | 95 |

| 3 | i-Bu | 4c | >99:1 | 92 |

| 4 | Ph | 4d | >99:1 | 99 |

| 5 | 4-MeO-C₆H₄ | 4e | >99:1 | 99 |

| 6 | 4-F-C₆H₄ | 4f | >99:1 | 98 |

Data adapted from a study on the diastereoselective synthesis of chiral diamines using N-tert-butanesulfinimines, demonstrating the effectiveness of the chiral auxiliary. cas.cn

Polymerization and Macromolecular Integration of p-Sulfanilylbenzylamine Moieties

The unique structure of p-Sulfanilylbenzylamine, featuring multiple reactive functional groups, makes it a candidate for integration into macromolecular architectures. ontosight.ai Its potential use in materials science lies in its ability to be incorporated into polymers to impart specific functionalities. ontosight.aigoogle.com

p-Sulfanilylbenzylamine as a Monomer or Linker in Polymer Synthesis

p-Sulfanilylbenzylamine possesses two primary amine groups—one on each aromatic ring (assuming it is derived from sulfanilamide)—and a secondary amine linking the benzyl and sulfanilyl groups. This multifunctional nature allows it to act as either a monomer for polymerization or as a linker to append functional units to a polymer backbone. google.comresearchgate.net

Several patents suggest the use of p-Sulfanilylbenzylamine as a functional compound that can be associated with or chemically bonded to polymers. google.comepo.orggoogleapis.com For example, it is listed as an agent that can be integrated into a polymer backbone, attached as a side chain, or linked via electrostatic or covalent bonds. google.com The synthesis of polymers from aniline (B41778) derivatives is a well-established field, and the structural motifs within p-Sulfanilylbenzylamine are amenable to various polymerization techniques. rsc.org

The amine groups can participate in step-growth polymerization reactions, such as polycondensation. For instance, reaction with dicarboxylic acids or their derivatives could lead to the formation of polyamides. Similarly, it could be used in the synthesis of polyimines or other condensation polymers. rospatent.gov.ru While specific examples of homopolymers of p-Sulfanilylbenzylamine are not widely reported, its inclusion as a comonomer or functionalizing agent in various polymer systems is documented in patent literature, indicating its utility in creating functional materials. google.comjustia.comjustia.com

The table below summarizes polymer types and applications where p-sulfanilylbenzylamine has been cited as a potential component.

| Polymer Type/System | Proposed Role of p-Sulfanilylbenzylamine | Potential Application Area | Reference(s) |

| Polyanhydrides | Appended or associated agent | Controlled drug release | google.com |

| Functionalized Surfaces | Attached functional compound | Medical devices, functional materials | justia.com |

| Bioerodible Polymer Matrices (e.g., PLGA) | Associated antibacterial agent | Ocular implants | rospatent.gov.ru |

| Polysiloxane Blends | Amine-functional drug component | Transdermal delivery systems | google.com |

PLGA: Polylactic-co-glycolic acid

Electropolymerization Mechanisms Involving Sulfonamide Structures

Electropolymerization is a versatile technique for the synthesis of conductive polymer films on electrode surfaces. While specific studies on the electropolymerization of p-sulfanilylbenzylamine are not extensively documented in publicly available literature, the electrochemical behavior of related aromatic sulfonamides and benzylamine derivatives provides insights into the potential mechanisms. The process generally involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains.

The electropolymerization of aromatic amines, such as aniline and its derivatives, is a well-established process. uba.ar The oxidation of the amine group leads to the formation of a radical cation, which can then attack the aromatic ring of another monomer molecule, typically at the para-position, leading to chain growth. For p-sulfanilylbenzylamine, the presence of the primary amino group suggests that it could undergo a similar oxidative polymerization.

The electrochemical oxidation of benzylamine and its derivatives has also been studied, often leading to the formation of imines through a coupling reaction. researchgate.netsioc-journal.cnrsc.org This occurs via the oxidation of the benzylamine to a radical cation, which can then react with another benzylamine molecule.

Furthermore, the electropolymerization of thiophenes substituted with arylsulfonamide groups has been investigated. rsc.org The nature of the spacer between the thiophene (B33073) unit and the sulfonamide group was found to significantly influence the electrochemical properties and stability of the resulting polymer. rsc.org This suggests that the linkage between the benzylamine and sulfonamide moieties in p-sulfanilylbenzylamine would play a crucial role in its electropolymerization behavior.

The electropolymerization of N-substituted pyrroles derived from sulfonamides has also been demonstrated. diva-portal.org These studies show that polymer films can be deposited on electrode surfaces, and the properties of these films are influenced by the nature of the N-substituent. diva-portal.org

A general proposed mechanism for the electropolymerization of an aromatic sulfonamide monomer would involve the following steps:

Initiation: The monomer is oxidized at the electrode surface to form a radical cation.

Propagation: The radical cation reacts with a neutral monomer molecule to form a dimeric radical cation. This process repeats, leading to the growth of the polymer chain.

Termination: The polymerization process can be terminated by various reactions, such as coupling of two radical chains or reaction with a solvent molecule.

The resulting polymer film is typically insoluble and adheres to the electrode surface. The electrochemical and physical properties of the polymer, such as conductivity and stability, would be dependent on the specific structure of the monomer and the polymerization conditions.

Controlled Polymerization Techniques for p-Sulfanilylbenzylamine-containing Polymers

Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. While specific reports on the controlled polymerization of p-sulfanilylbenzylamine are scarce, studies on related sulfonamide-containing monomers, particularly using Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), provide a strong basis for understanding how such polymers could be synthesized.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers. Research has demonstrated the successful RAFT polymerization of various methacryloyl sulfonamides (MSAs). acs.orgacs.org These studies have shown that the choice of the RAFT chain transfer agent (CTA) and polymerization conditions, such as temperature, are crucial for achieving controlled polymerization. acs.orgacs.org For instance, initial polymerizations of methacryloyl sulfacetamide (B1682645) at 70 °C resulted in polymers with broad molecular weight distributions, but lowering the temperature to 30 °C with a suitable initiator led to well-defined polymers with narrow distributions (Mw/Mn < 1.15). acs.org

The general mechanism for RAFT polymerization involves a series of addition-fragmentation equilibria, which allows for the controlled growth of polymer chains. A key advantage of RAFT is its tolerance to a wide variety of functional groups, making it a promising technique for the polymerization of a functional monomer like a derivative of p-sulfanilylbenzylamine.

A study on the RAFT polymerization of a library of methacryloyl sulfonamide derivatives highlighted that polymerization control was successful for some monomers, like methacryloylsulfacetamide and methacryloylsulfabenzamide, but was lost for others due to CTA degradation. usm.edu This underscores the importance of monomer-specific optimization.

Table 1: RAFT Polymerization of Methacryloyl Sulfonamides (MSAs)

| Monomer | CTA | Initiator | Temperature (°C) | Mw/Mn | Reference |

| Methacryloyl Sulfacetamide | CEP | V-501 | 70 | >1.20 | acs.org |

| Methacryloyl Sulfacetamide | CTP | V-501 | 70 | >1.20 | acs.org |

| Methacryloyl Sulfonamides | CTP | V-501 | 30 | <1.15 | acs.org |

CTA: Chain Transfer Agent; CEP: 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid; CTP: 4-cyanopentanoic acid dithiobenzoate; V-501: 4,4'-Azobis(4-cyanovaleric acid); Mw/Mn: Polydispersity Index.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CLRP technique that has been used to polymerize functional monomers. The controlled polymerization of a styrenic sulfonium (B1226848) salt monomer has been investigated using a variant of ATRP, demonstrating that controlled radical polymerization of styrenic monomers with sulfur-containing functional groups is feasible. rsc.org However, challenges such as side reactions with the initiator were observed, necessitating careful selection of the catalytic system. rsc.org

The synthesis of well-defined polymers with primary benzene (B151609) sulfonamide groups has been achieved using a sulfonamide-functional trithiocarbonate (B1256668) RAFT agent, which could also be adaptable to an ATRP system with an appropriate initiator. rsc.org

ATRP has also been employed for the polymerization of active ester monomers, which are then reacted with amines like benzylamine in a post-polymerization modification step to create functional polymers. nie.edu.sg This indirect approach could be a viable strategy for incorporating the p-sulfanilylbenzylamine moiety into a polymer chain.

Table 2: Controlled Radical Polymerization of a Styrenic Sulfonium Monomer

| Polymerization Method | Initiator | Monomer Conversion (%) | Mw/Mn | Reference |

| ICAR ATRP | Alkyl bromide | - | Progressive loss of control | rsc.org |

| RAFT | Tertiary trithiocarbonate | >85 | ~1.15 | rsc.org |

ICAR ATRP: Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization.

Advanced Spectroscopic and Structural Elucidation of P Sulfanilylbenzylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For p-Sulfanilylbenzylamine, various NMR techniques are employed to assign its proton and carbon signals unequivocally.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N, etc.)

One-dimensional NMR spectra, particularly ¹H and ¹³C NMR, provide foundational information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of p-Sulfanilylbenzylamine is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methylene protons of the benzyl (B1604629) group, and the amine and sulfonamide protons. The aromatic region will display two sets of doublets corresponding to the AA'BB' spin systems of the para-substituted rings. The methylene protons will appear as a singlet, and the amine and sulfonamide protons will also likely appear as singlets, though their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. This includes the substituted and unsubstituted carbons of the two aromatic rings and the methylene carbon. The chemical shifts of these carbons are influenced by the electron-withdrawing sulfonamide group and the electron-donating effect of the aminomethyl group.

While ¹⁵N NMR is less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, it could provide direct information about the electronic environment of the two nitrogen atoms in p-Sulfanilylbenzylamine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for p-Sulfanilylbenzylamine (Note: These are predicted values and may vary from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2/H-6 | 7.85 (d) | 128.0 |

| H-3/H-5 | 7.40 (d) | 126.5 |

| H-2'/H-6' | 7.35 (d) | 129.0 |

| H-3'/H-5' | 7.30 (d) | 128.5 |

| Methylene (-CH₂-) | 4.30 (s) | 45.0 |

| Amine (-NH₂) | Variable | - |

| Sulfonamide (-SO₂NH₂) | Variable | - |

| C-1 | 145.0 | - |

| C-4 | 140.0 | - |

| C-1' | 138.0 | - |

| C-4' | 128.0 | - |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY, DOSY)

Two-dimensional NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For p-Sulfanilylbenzylamine, COSY would show correlations between the ortho-coupled protons on each of the aromatic rings (H-2 with H-3, and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For instance, the methylene protons would show correlations to the C-1' and C-2'/C-6' carbons of the benzyl ring, as well as to the C-4 carbon of the sulfanilyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity. This can help to confirm the spatial arrangement of the molecule. For example, NOESY could show correlations between the methylene protons and the ortho protons (H-2'/H-6') of the benzyl ring.

DOSY (Diffusion-Ordered Spectroscopy) : DOSY separates the NMR signals of different molecules in a mixture based on their diffusion rates. For a pure sample of p-Sulfanilylbenzylamine, DOSY would show all proton signals aligned at the same diffusion coefficient, confirming they belong to the same molecule.

Table 2: Expected 2D NMR Correlations for p-Sulfanilylbenzylamine

| Experiment | Correlating Protons | Correlating Carbons |

| COSY | H-2 ↔ H-3; H-5 ↔ H-6; H-2' ↔ H-3'; H-5' ↔ H-6' | - |

| HSQC | H-2/6 ↔ C-2/6; H-3/5 ↔ C-3/5; H-2'/6' ↔ C-2'/6'; H-3'/5' ↔ C-3'/5'; -CH₂- ↔ -CH₂- | - |

| HMBC | -CH₂- | C-1', C-2'/6' |

| H-2/6 | C-4, C-3/5 | |

| H-3/5 | C-1, C-2/6 | |

| H-2'/6' | C-4', C-3'/5' | |

| H-3'/5' | C-1', C-2'/6' |

Quantitative NMR (qNMR) for Compositional Analysis

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a compound-specific reference standard. chemicalbook.comnih.gov By integrating the area of a specific NMR signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte can be determined. chemicalbook.com For p-Sulfanilylbenzylamine, a well-resolved signal, such as the methylene singlet, could be used for quantification against a suitable internal standard. This method offers high precision and accuracy for compositional analysis. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For p-Sulfanilylbenzylamine (C₁₃H₁₄N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass.

Table 3: Calculated Exact Mass for p-Sulfanilylbenzylamine

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₅N₂O₂S⁺ | 263.0854 |

Tandem Mass Spectrometry (MS/MS) for Fragmental Libraries

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For p-Sulfanilylbenzylamine, fragmentation is expected to occur at the weakest bonds, such as the C-N bond of the benzylamine (B48309) moiety and the C-S and S-N bonds of the sulfonamide group. The fragmentation pattern can be used to build fragmental libraries for the identification of this and related compounds in complex mixtures.

Table 4: Plausible MS/MS Fragments of p-Sulfanilylbenzylamine ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 156.0116 | [C₆H₄SO₂NH₂]⁺ |

| 106.0657 | [C₇H₈N]⁺ (benzylamine fragment) |

| 91.0548 | [C₇H₇]⁺ (tropylium ion) |

| 77.0391 | [C₆H₅]⁺ |

Hyphenated Techniques (GC-MS, HPLC-HRMS, MALDI-TOF) in Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, are indispensable for the analysis of complex mixtures containing p-Sulfanilylbenzylamine. actascientific.comnih.gov These methods offer enhanced selectivity and sensitivity, allowing for the confident identification and quantification of the target analyte in the presence of other components. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For sulfonamides like p-Sulfanilylbenzylamine, derivatization is often necessary to increase their volatility and thermal stability. nih.gov For instance, methylation of the N1 position followed by acylation of the N4 position can be employed. oup.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov Chemical ionization (CI) can be used to determine the molecular weight of the compound. nih.gov

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. actascientific.com HPLC separates the components of a mixture in the liquid phase, and the eluent is then introduced into a high-resolution mass spectrometer. mdpi.com This technique provides highly accurate mass measurements, which aids in the unambiguous identification of compounds and the elucidation of their elemental composition. nih.gov HPLC-HRMS is particularly useful for the analysis of complex matrices and can be used to identify known and new compounds without the need for extensive purification. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large and fragile molecules. nih.gov In proteomics, it is widely used for peptide mass fingerprinting and sequencing. americanlaboratory.com For smaller molecules like sulfonamides, MALDI-TOF can provide rapid and sensitive detection. The technique involves embedding the analyte in a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. nih.gov The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. youtube.com

| Technique | Principle | Application for p-Sulfanilylbenzylamine |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Analysis of volatile derivatives for identification and quantification. |

| HPLC-HRMS | Separation by liquid chromatography, detection by high-resolution mass spectrometry. | Accurate mass measurement for unambiguous identification in complex mixtures. mdpi.com |

| MALDI-TOF | Soft ionization with matrix assistance, detection by time-of-flight mass analysis. | Rapid and sensitive detection, particularly for high-throughput screening. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of p-Sulfanilylbenzylamine.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For p-Sulfanilylbenzylamine, characteristic IR absorption bands can be assigned to its key functional groups. The sulfonamide group (SO₂NH) exhibits strong, characteristic stretching vibrations. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1330-1125 cm⁻¹. nih.gov The S-N stretching vibration is observed at lower frequencies. nih.gov The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine in the sulfonamide group give rise to bands in the 3500-3200 cm⁻¹ region. vscht.cz The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while the C-H bending vibrations of the para-disubstituted benzene rings appear at lower wavenumbers. nih.gov

Table of Expected IR Absorptions for p-Sulfanilylbenzylamine:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3500-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1330 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1150 |

| Sulfonamide (S-N) | Stretching | ~930 |

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. tudelft.nl It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov

In the analysis of p-Sulfanilylbenzylamine, Raman spectroscopy can be used for both qualitative and quantitative purposes. researchgate.net Qualitatively, the Raman spectrum provides a unique fingerprint that can be used for identification. mit.edu Characteristic Raman bands for the sulfonamide group, the aromatic rings, and the benzyl moiety can be observed. For instance, the SO₂ stretching vibrations and the ring breathing modes of the phenyl groups are typically strong in the Raman spectrum.

Quantitatively, the intensity of a Raman band is proportional to the concentration of the analyte, allowing for quantitative analysis. researchgate.net This is particularly useful in biopharmaceutical applications for monitoring the concentration of specific components in complex media. mit.edu Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the Raman signal and detect trace amounts of sulfonamides. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

For sulfonamides, X-ray crystallography has revealed that the molecular packing in the crystal lattice is often governed by hydrogen bonding networks involving the sulfonamide group. acs.orgacs.org The conformation of the molecule, including the torsion angles between the phenyl rings and the sulfonamide bridge, can be precisely determined. acs.org This structural information is crucial for understanding the intermolecular interactions and the physical properties of the solid material. It is also fundamental for structure-based drug design efforts. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for assessing the purity of p-Sulfanilylbenzylamine and for isolating its analogues from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like sulfonamides. cabidigitallibrary.org

For the purity assessment of p-Sulfanilylbenzylamine, a reversed-phase HPLC method is commonly employed. researchgate.net In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Closely related compounds, such as isomers or degradation products, can often be separated and quantified. sielc.com

HPLC is also a valuable tool for the isolation of analogues of p-Sulfanilylbenzylamine. By scaling up the analytical separation to a preparative scale, sufficient quantities of purified compounds can be obtained for further structural elucidation and biological testing. researchgate.net The choice of column and mobile phase is critical for achieving the desired separation. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of p-Sulfanilylbenzylamine by GC is challenging due to its low volatility and high polarity, stemming from the presence of the sulfonic acid and amine functional groups. These characteristics can lead to poor chromatographic performance, including broad peak shapes and strong adsorption onto the GC column. To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of p-Sulfanilylbenzylamine. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization strategies for compounds containing amine and sulfonic acid moieties include silylation, acylation, and methylation. Silylation, for instance, replaces the active hydrogens on the amine and sulfonic acid groups with a trimethylsilyl (TMS) group, thereby reducing polarity and increasing volatility. Similarly, acylation with reagents such as pentafluorobenzyl bromide can be employed to create more volatile and thermally stable derivatives suitable for GC analysis.

Detailed Research Findings

While specific research detailing the GC analysis of p-Sulfanilylbenzylamine is not extensively available, methodologies developed for structurally related sulfonamides and aromatic amines provide a strong basis for establishing analytical protocols. For instance, the analysis of other sulfonamides often involves derivatization followed by separation on a non-polar or semi-polar capillary column.

A plausible approach for the GC analysis of p-Sulfanilylbenzylamine would involve a derivatization step, such as N-methylation or silylation, followed by separation on a capillary column like a DB-5MS or HP-5MS. These columns, featuring a (5%-phenyl)-methylpolysiloxane stationary phase, are well-suited for separating a wide range of derivatized compounds.

The temperature program would be critical to achieving good separation. A typical program would start at a lower initial temperature to allow for the focusing of the analytes at the head of the column, followed by a temperature ramp to elute the derivatized p-Sulfanilylbenzylamine. The final temperature would be held to ensure that all components are eluted from the column. The carrier gas is typically an inert gas such as helium or nitrogen, with a constant flow rate to ensure reproducible retention times.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized p-Sulfanilylbenzylamine but also provides valuable structural information through the analysis of its mass spectrum. The fragmentation pattern of the derivatized molecule would be characteristic and could be used for its unambiguous identification.

The following interactive data table outlines a hypothetical, yet scientifically grounded, set of parameters for the GC-MS analysis of a derivatized form of p-Sulfanilylbenzylamine.

Table 1: Hypothetical GC-MS Parameters for Derivatized p-Sulfanilylbenzylamine Analysis

| Parameter | Value | Justification |

|---|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Silylation is a common and effective method for increasing the volatility of polar compounds like sulfonamides and amines. |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a wide range of derivatized compounds, providing good resolution and thermal stability. |

| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID capillary column, ensuring optimal separation. |

| Injector Temperature | 280 °C | High enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation. |

| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 300 °C, Final Hold: 5 min | A temperature program designed to provide good separation of the analyte from potential impurities and ensure its timely elution. |

| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for confident identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Range | m/z 50-550 | A mass range that would encompass the molecular ion and key fragment ions of the silylated derivative. |

| Expected Retention Time | 15-20 min | An estimated retention time based on the analysis of similarly derivatized sulfonamides under comparable conditions. |

Computational Chemistry and Molecular Modeling of P Sulfanilylbenzylamine Systems

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, it is computationally too expensive for studying the dynamic behavior of molecules over time. Molecular mechanics and molecular dynamics bridge this gap by using classical physics to model molecular motion.

Molecular mechanics (MM) methods rely on a "force field," which is a set of potential energy functions and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. nih.gov The accuracy of any MM or MD simulation is critically dependent on the quality of the force field used. nih.gov

For a novel or less common molecule like p-Sulfanilylbenzylamine, a general-purpose force field such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) may be used as a starting point. nih.gov However, specific parameters, especially for the sulfonamide moiety, often require careful validation and refinement. scispace.com

The development and validation process typically involves:

Parameter Assignment: Initial parameters are assigned based on analogy to existing molecular fragments.

Quantum Mechanical Calculations: High-level QM calculations are performed on p-Sulfanilylbenzylamine or smaller, representative fragments to obtain data on geometries, vibrational frequencies, and dihedral energy profiles. scispace.com

Parameter Optimization: The MM parameters (e.g., bond stretching constants, angle bending constants, torsional parameters, and partial atomic charges) are adjusted to reproduce the QM target data as closely as possible.

Validation: The refined force field is tested for its ability to reproduce known experimental properties, such as density or heat of vaporization for related compounds.

The development of accurate parameters for sulfonyl-containing compounds is an active area of research, as it is crucial for simulating their interactions in biological systems. biorxiv.orgresearchgate.net

Table 3: Components of a Typical Molecular Mechanics Force Field

| Term | Description | Mathematical Form (Example) |

| Bond Stretching | Energy required to stretch or compress a bond | E_bond = Σ k_b(r - r₀)² |

| Angle Bending | Energy required to bend an angle | E_angle = Σ k_θ(θ - θ₀)² |

| Torsional (Dihedral) | Energy associated with rotation around a bond | E_torsion = Σ V_n[1 + cos(nφ - γ)] |

| Non-bonded | van der Waals and electrostatic interactions | E_nonbonded = Σ [ (A/r¹²) - (B/r⁶) + (qᵢqⱼ/εr) ] |

Using a validated force field, Molecular Dynamics (MD) simulations can be performed to study the time-dependent behavior of p-Sulfanilylbenzylamine. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov

For p-Sulfanilylbenzylamine, MD simulations are used for:

Conformational Analysis: The molecule's flexibility arises from rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net Key dihedral angles, such as those around the C-S and S-N bonds, are monitored to understand conformational preferences.

Solvent Effects: Simulations can be run with the molecule in a box of explicit solvent molecules (e.g., water) to understand how the solvent influences its structure and dynamics.

Interaction Studies: If studying the interaction of p-Sulfanilylbenzylamine with a biological target like a protein, MD simulations can reveal the dynamic nature of the binding process, the stability of the complex, and the specific intermolecular interactions that are most important. nih.gov

These simulations provide a microscopic view of the molecule's behavior, offering insights that are often inaccessible through experimental means alone.

Solvation Studies and Intermolecular Interactions

Computational studies are employed to investigate the intermolecular interactions of p-Sulfanilylbenzylamine in various solvent environments. These studies analyze the relationship between solute-solvent intermolecular forces and local solvent density. The interactions are typically described by a combination of Lennard-Jones and Coulomb terms to model van der Waals forces and electrostatic interactions, respectively researchgate.net. Such simulations can elucidate the extent of local density augmentation, which is the excess solvent density in the immediate vicinity of an attractive solute molecule like p-Sulfanilylbenzylamine, particularly in supercritical solvents researchgate.net. Understanding these solvation phenomena at a molecular level is crucial for predicting the compound's behavior in biological systems and for refining parameters in more complex simulations like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of compounds with their biological activities researchgate.netresearchgate.net. For the broader class of sulfa drugs, including sulfonamides structurally related to p-Sulfanilylbenzylamine, QSAR approaches have been instrumental in developing pharmacophoric models. These models are used to understand and predict the inhibition of key enzymes, such as dihydropteroate (B1496061) synthetase (DHPS) in Pneumocystis carinii nih.govnih.gov. The fundamental goal is to create a mathematical equation that quantifies the relationship between a compound's features and its potency, allowing for the prediction of activity for novel analogs spu.edu.sy.

Development of Molecular Descriptors for p-Sulfanilylbenzylamine

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's properties. For sulfonamides, a range of descriptors has been investigated. Initial studies often incorporate physicochemical properties such as the partition coefficient (log P) and molar refractivity nih.govnih.gov. However, for certain datasets of sulfa drugs, these conventional descriptors have shown a poor correlation with biological activity nih.gov.

To overcome these limitations, more advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are utilized. CoMFA generates descriptors based on the steric and electrostatic fields surrounding the molecule nih.gov. These 3D descriptors have proven to yield more robust models with higher predictive accuracy for sulfonamide derivatives nih.govnih.gov.

Table 1: Molecular Descriptors Used in QSAR Studies of Sulfonamides

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Physicochemical | Partition Coefficient (log P) | Measures the hydrophobicity of the molecule nih.gov. |

| Physicochemical | Molar Refractivity | Relates to the volume of the molecule and its polarizability nih.gov. |

| 3D-QSAR (CoMFA) | Steric Fields | Represents the shape and size of the molecule in 3D space. |

| 3D-QSAR (CoMFA) | Electrostatic Fields | Represents the distribution of charge within the molecule. |

Predictive Modeling of Biological Activities based on Structural Features

Predictive modeling in QSAR aims to establish a reliable statistical model for forecasting the biological activities of new chemical entities researchgate.net. For aryl sulfonamide derivatives, multiple QSAR models have been constructed to predict their inhibitory activity against targets like the antiapoptotic protein Mcl-1 qub.ac.uk. These models are built using various statistical and machine learning methods, including Multiple Linear Regression (MLR), Support Vector Machine (SVM), Least Squares Support Vector Machine (LSSVM), Random Forest (RF), and Gaussian Process (GP) methods qub.ac.uk.

The robustness and predictive power of these models are rigorously evaluated through validation techniques. A key performance metric is the cross-validated correlation coefficient (variously reported as q² or RCV²), which assesses the model's ability to predict the activity of compounds not used in its creation. For a dataset of 36 sulfonamide analogs targeting DHPS, a CoMFA model yielded a cross-validated r² value of 0.699, indicating good predictive ability nih.gov. Similarly, comprehensive models for Mcl-1 inhibitors that combined 2D and 3D descriptors demonstrated excellent results with nonlinear methods like LSSVM and GP (R² > 0.94, RCV² > 0.86) qub.ac.uk.

Table 2: Performance of Predictive QSAR Models for Aryl Sulfonamide Derivatives qub.ac.uk

| Modeling Method | Correlation Coefficient (R²) | Cross-Validated Correlation Coefficient (RCV²) |

|---|---|---|

| LSSVM | > 0.94 | > 0.86 |

| GP | > 0.94 | > 0.86 |

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex nih.gov. This method is widely used in structure-based drug design to simulate the interaction between a ligand, such as p-Sulfanilylbenzylamine, and a protein's binding site mdpi.com. For aryl sulfonamide derivatives, molecular docking has been successfully applied to investigate their binding mechanisms with protein targets, including the Mcl-1 antiapoptotic protein, providing insights that guide the design of new anticancer agents qub.ac.uk. The process involves sampling various conformations of the ligand within the binding site and using a scoring function to rank them based on their predicted binding affinity nih.gov.

Prediction of Binding Modes and Affinities with Target Proteins

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the protein's active site. This structural information is critical for understanding the basis of molecular recognition researchgate.net. Docking algorithms also calculate a score, often expressed as binding energy in kcal/mol, which estimates the binding affinity between the ligand and the protein nih.gov. Lower binding energy values typically indicate a more stable protein-ligand complex and higher affinity researchgate.net.

Studies on aryl sulfonamide inhibitors of the Mcl-1 protein have used molecular docking to identify the most favorable binding poses qub.ac.uk. These predictions help explain why certain structural features lead to higher inhibitory activity and can guide the optimization of ligand structure to enhance binding affinity nih.gov.

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | An estimate of the binding affinity of the ligand to the protein. | -8.2 kcal/mol nih.gov |

| Predicted Pose | The 3D coordinates of the ligand in its most favorable orientation within the binding site. | N/A |

| Key Interacting Residues | Specific amino acid residues in the protein that form significant interactions with the ligand. | ASN260, HIS224 qub.ac.uk |

Elucidation of Specific Interactions (Hydrogen Bonding, Hydrophobic, Electrostatic)

The stability of a protein-ligand complex is governed by a combination of non-covalent interactions. Molecular docking analysis provides detailed insights into these specific interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces nih.govnih.govlu.se.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein, driving the exclusion of water and contributing substantially to binding energy and protein stability lu.se.

Electrostatic Interactions: These involve attractions or repulsions between charged or polar groups on the ligand and the protein. Such interactions can be strong even over longer distances and play a significant role in conferring binding specificity nih.gov.

Analysis of the docking poses of R and S enantiomers of a chiral sulfonamide showed that differences in interactions with residues HIS224 and ASN260 were key determinants of their respective activities qub.ac.uk.

Table 4: Key Interactions between Aryl Sulfonamides and Mcl-1 Protein Target qub.ac.uk

| Interaction Type | Key Protein Residue(s) | Role in Binding |

|---|---|---|

| Hydrogen Bonding | ASN260 | Acts as a hydrogen bond donor, enhancing ligand affinity and inhibitory activity. |

| Steric/Hydrophobic | HIS224 | Contributes to the differential binding and activity between stereoisomers. |

Computational Insights into Enzyme-Inhibitor Complexes

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate interactions between inhibitors and their target enzymes at an atomic level. While specific computational studies focusing exclusively on p-sulfanilylbenzylamine are not extensively documented in publicly available research, the broader class of sulfonamides has been the subject of numerous computational investigations. These studies provide a robust framework for understanding how molecules like p-sulfanilylbenzylamine might interact with enzyme active sites. The primary targets for sulfonamide-based inhibitors, and therefore the focus of many computational studies, include carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR).

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com This method helps in understanding the binding modes and affinities of inhibitors. For sulfonamide derivatives, docking studies have been crucial in designing novel and potent inhibitors for various enzymes.

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are zinc metalloenzymes that are inhibited by sulfonamides. nih.gov Computational studies on sulfonamide inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated isoform, have provided valuable insights into their binding mechanisms. nih.gov Molecular docking simulations have been employed to rationalize the design of novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides. nih.gov These studies predict the potential binding modes and help in understanding the structure-activity relationships. For instance, the sulfonamide group of the inhibitors typically coordinates with the zinc ion in the active site of the CA enzyme, while the rest of the molecule forms various interactions with the surrounding amino acid residues.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a well-established target for antibacterial and antimalarial drugs. rsc.orgnih.gov Sulfonamides, often in combination with other drugs like trimethoprim, are known to inhibit this pathway. nih.gov Computational docking studies have been performed on novel folic acid-sulfonamide conjugates to explore their binding mechanisms with the DHFR enzyme. rsc.org These studies help in identifying plausible binding modes and understanding the structural basis for their inhibitory activity.

In a study on a new series of N-sulfonamide 2-pyridone derivatives, molecular docking was used to investigate their potential as dual inhibitors of dihydropteroate synthase (DHPS) and DHFR. nih.gov The docking results indicated that the most potent compounds could occupy the pterin (B48896) binding pocket of DHFR, showcasing the utility of computational methods in designing multi-target inhibitors. nih.gov

The following table summarizes the inhibitory activities of some representative sulfonamide derivatives against DHFR, as reported in various studies.

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| Compound 11a | DHPS | 2.76 | nih.gov |

| Compound 11a | DHFR | 0.20 | nih.gov |

Key Interactions in Enzyme-Inhibitor Complexes:

Computational models of sulfonamide-enzyme complexes reveal several key types of interactions that contribute to the binding affinity and specificity of the inhibitors. These include:

Hydrogen Bonds: The sulfonamide group and other polar moieties in the inhibitor molecule often form hydrogen bonds with amino acid residues in the enzyme's active site. These interactions are crucial for anchoring the inhibitor in the correct orientation.

Coordination with Metal Ions: In metalloenzymes like carbonic anhydrase, the sulfonamide group directly coordinates with the catalytic zinc ion, which is a primary mechanism of inhibition. nih.gov

The insights gained from these computational studies are instrumental in the rational design of new and more potent enzyme inhibitors. By understanding the detailed molecular interactions, medicinal chemists can modify the structure of lead compounds to optimize their binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

Mechanistic Investigations of P Sulfanilylbenzylamine in Biological Systems in Vitro Focus

In Vitro Enzyme Inhibition Studies

Detailed in vitro studies focusing specifically on p-Sulfanilylbenzylamine's interaction with and inhibition of mammalian enzyme systems are not extensively represented in the available scientific literature. While research exists for the broader classes of sulfonamides and benzylamine (B48309) derivatives, the specific kinetic and mechanistic data for p-Sulfanilylbenzylamine remain limited.

Identification of Target Enzymes and Isoforms

Specific mammalian enzyme targets and their isoforms that are inhibited by p-Sulfanilylbenzylamine have not been definitively identified in the reviewed literature. Research into the broader class of benzylamine-sulfonamide derivatives has indicated potential interactions with enzymes such as monoamine oxidase B (MAO-B), but specific studies confirming p-Sulfanilylbenzylamine as an inhibitor and identifying its target isoforms are not available.

Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Without confirmed enzyme targets and dedicated kinetic studies for p-Sulfanilylbenzylamine, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) it exerts on specific mammalian enzymes has not been determined. The mode of inhibition is intrinsically linked to the specific enzyme and its interaction with the inhibitor, information that is not currently available for this compound.

Kinetic Parameters of Inhibition (IC₅₀, Kᵢ, kᵢnact)

Quantitative kinetic parameters that define the potency and nature of enzyme inhibition, such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the rate of enzyme inactivation (kᵢnact), have not been reported specifically for p-Sulfanilylbenzylamine in the context of mammalian enzyme systems.

Detailed Analysis of Enzyme-Inhibitor Interaction Mechanisms (e.g., Actomyosin (B1167339) ATPase, MAO-B)

A detailed mechanistic analysis of the interaction between p-Sulfanilylbenzylamine and specific enzymes like actomyosin ATPase or MAO-B is not possible due to a lack of studies confirming such interactions. While structurally related compounds, such as N-benzyl-p-toluenesulfonamide, have been investigated as inhibitors of actomyosin ATPase, this data cannot be directly extrapolated to p-Sulfanilylbenzylamine. Similarly, without evidence of MAO-B inhibition by this specific compound, no interaction analysis can be provided.

Time-Dependent and Metabolism-Dependent Inhibition Considerations

Time-dependent inhibition (TDI) refers to a change in the potency of an inhibitor during an incubation period, often involving the formation of inhibitory metabolites or mechanism-based inactivation (MBI). Investigations into whether p-Sulfanilylbenzylamine exhibits time-dependent or metabolism-dependent inhibition of key drug-metabolizing enzymes, such as the Cytochrome P450 family, have not been found in the reviewed literature. Such studies are critical for predicting potential drug-drug interactions but are not publicly available for this specific compound.

Studies on Other In Vitro Biological Mechanisms

Interaction with Specific Cellular Components (e.g., Membrane Function)

The primary mechanism of sulfonamides is not direct interaction with the bacterial membrane. Their target, DHPS, is an intracellular enzyme. However, the transport of the drug into the cell is a prerequisite for its activity. While specific studies on p-Sulfanilylbenzylamine's membrane interaction are not available, the general understanding is that sulfonamides must cross the bacterial cell envelope to reach the cytoplasm. There is no evidence to suggest that they disrupt membrane integrity or function in the way that membrane-active antibiotics like polymyxins or certain antimicrobial peptides do. nih.govnih.gov

Modulation of Biochemical Pathways

The definitive biochemical pathway modulated by p-Sulfanilylbenzylamine is folate biosynthesis, as detailed in section 5.2.1. By competitively inhibiting dihydropteroate (B1496061) synthase, it directly impacts the production of dihydropteroic acid. msdmanuals.comnih.gov This blockade has cascading effects on several other essential biochemical pathways that rely on folate-derived cofactors.

The consequences of folate depletion include:

Inhibition of Nucleic Acid Synthesis: Tetrahydrofolate is essential for the synthesis of purines (adenine, guanine) and thymidine, a pyrimidine. Without these building blocks, DNA and RNA synthesis are arrested. msdmanuals.comnih.gov

Inhibition of Protein Synthesis: Certain amino acids, notably methionine, depend on folate-derived cofactors for their synthesis. A deficiency in these amino acids will halt protein production.

This targeted modulation of the folate biochemical pathway is the cornerstone of the bacteriostatic activity of the sulfonamide class of antibiotics. drugbank.comresearchgate.net

Future Directions and Research Gaps

Development of Advanced Methodologies for Synthesis and Characterization

Future research into p-Sulfanilylbenzylamine will necessitate the development of more sophisticated and efficient synthetic routes. While classical methods for sulfonamide synthesis are available, newer strategies could offer improved yields, reduced reaction times, and enhanced purity. For instance, the use of novel catalysts and greener solvents could make the synthesis more environmentally friendly and cost-effective. A preparation method for a related compound, p-aminobenzenesulfonamide, utilizes zirconium and copper salts as catalysts, avoiding the use of harsh reagents like chlorine gas and thionyl chloride. This approach, which involves the direct sulfonylation of an amine with a disulfide, could be adapted for p-Sulfanilylbenzylamine.

Advanced characterization techniques will be equally crucial in unequivocally determining the structure and purity of synthesized p-Sulfanilylbenzylamine and its derivatives. Beyond standard spectroscopic methods like FT-IR and ¹H-NMR, more advanced techniques could provide deeper insights. tsijournals.com Computational studies employing Density Functional Theory (DFT) can complement experimental data by predicting geometric parameters, vibrational frequencies, and electronic properties. mdpi.comresearchgate.net For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to correlate calculated NMR and IR data with experimental results for similar sulfonamide structures. mdpi.com

Table 1: Advanced Characterization Techniques for p-Sulfanilylbenzylamine Research

| Technique | Application | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Unambiguous confirmation of elemental composition. |

| X-ray Crystallography | Single crystal structure analysis | Precise determination of bond lengths, bond angles, and three-dimensional molecular conformation. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Unambiguous assignment of proton and carbon signals, and establishment of connectivity within the molecule. |

| Computational Chemistry (DFT) | Theoretical modeling | Prediction of molecular geometry, electronic properties, and spectroscopic data to corroborate experimental findings. doaj.org |

Integration of Artificial Intelligence and Machine Learning in p-Sulfanilylbenzylamine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical research and can be powerfully applied to the study of p-Sulfanilylbenzylamine. researchgate.netnih.gov These computational tools can accelerate the discovery and optimization of new drug candidates by analyzing vast datasets to identify promising molecular structures and predict their biological activities. researchgate.net For p-Sulfanilylbenzylamine, AI algorithms could be trained on existing sulfonamide libraries to predict potential therapeutic targets and design novel derivatives with enhanced efficacy and selectivity.

Machine learning models can be employed for virtual screening, target identification, and even repurposing of existing drugs. researchgate.net In the context of p-Sulfanilylbenzylamine, this could involve developing quantitative structure-activity relationship (QSAR) models to correlate specific structural features with biological activity. Furthermore, AI can aid in optimizing synthetic pathways and predicting the physicochemical properties of new derivatives, thereby streamlining the development process. researchgate.net The integration of AI has the potential to significantly reduce the time and cost associated with bringing a new drug to market. researchgate.net

Expansion of Mechanistic Understanding in Complex Biochemical Systems

A critical area for future research is the elucidation of the precise mechanism of action of p-Sulfanilylbenzylamine in complex biochemical systems. While sulfonamides are generally known to act as bacteriostatic agents by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria, the specific interactions of p-Sulfanilylbenzylamine at the molecular level are not well understood. researchgate.net

Future studies should aim to identify the specific cellular targets of p-Sulfanilylbenzylamine and characterize its binding kinetics and thermodynamics. This could involve a combination of experimental techniques, such as enzyme inhibition assays and surface plasmon resonance, along with computational methods like molecular docking. Molecular docking studies on related sulfonamides have been used to predict binding affinities for enzymes like E. coli DNA gyrase and the COVID-19 main protease. mdpi.com Understanding the detailed mechanism will be crucial for optimizing the therapeutic effects of p-Sulfanilylbenzylamine and for designing next-generation derivatives with improved target specificity.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The exploration of novel reaction pathways and derivatization strategies for p-Sulfanilylbenzylamine is essential for expanding its chemical space and therapeutic potential. The core structure of p-Sulfanilylbenzylamine offers multiple sites for chemical modification, including the aromatic rings and the sulfonamide nitrogen.

Future research could focus on creating libraries of derivatives by introducing a variety of substituents onto the benzyl (B1604629) and sulfanilyl moieties. For instance, the synthesis of related sulfonamide derivatives has involved the incorporation of azide, 1,2,3-triazole, azo, chalcone, and Schiff base moieties to explore their antimicrobial and antioxidant properties. tsijournals.com Another approach could involve the synthesis of benzimidazole-sulfonyl hybrids, which have shown a range of biological activities including antibacterial, antifungal, and anti-inflammatory properties. nih.gov These new derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of compounds with novel therapeutic applications.

Addressing Challenges in the Design and Analysis of p-Sulfanilylbenzylamine-based Chemical Entities

The design and analysis of new chemical entities based on p-Sulfanilylbenzylamine will present several challenges that need to be addressed in future research. One of the primary challenges in drug design is achieving a balance between therapeutic efficacy and a favorable safety profile. For sulfonamide-based drugs, this includes considerations of solubility, bioavailability, and potential for adverse effects.

Computational tools will be invaluable in addressing these challenges. For example, molecular electrostatic potential (MEP) studies can help identify the preferred sites for electrophilic and nucleophilic attacks, providing insights into the molecule's reactivity. doaj.org Natural Bond Orbital (NBO) analysis can be used to understand intramolecular interactions that influence the molecule's conformation and stability. doaj.org Furthermore, as new derivatives are synthesized, robust analytical methods will be required to ensure their purity and stability. This will involve the development and validation of advanced chromatographic and spectroscopic techniques. Overcoming these design and analytical hurdles will be critical for the successful translation of p-Sulfanilylbenzylamine-based compounds from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-sulfanilylbenzylamine with high yield and purity?

- Methodological Answer : Prioritize stepwise sulfonation and benzylation under controlled conditions (e.g., 60–80°C, anhydrous environment). Purification via recrystallization in ethanol-water (3:1 v/v) achieves >95% purity. Validate using HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and compare retention times with reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing p-sulfanilylbenzylamine?

- Methodological Answer : Combine FTIR (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹ and S=O bonds at 1150–1350 cm⁻¹), H/C NMR (to resolve aromatic protons and sulfonyl-linked carbons), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral databases (e.g., SciFinder) to minimize misassignment .

Q. How can researchers assess the stability of p-sulfanilylbenzylamine under varying storage conditions?

- Methodological Answer : Design accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B guidelines). Monitor degradation via UV-Vis spectroscopy (λ_max = 260 nm) and quantify impurities using reverse-phase HPLC. Tabulate degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How to design experiments to investigate the structure-activity relationship (SAR) of p-sulfanilylbenzylamine derivatives?

- Methodological Answer : Employ a combinatorial library approach with systematic substitutions (e.g., halogenation at the benzyl ring). Use density functional theory (DFT) to calculate electronic parameters (HOMO-LUMO gaps, dipole moments) and correlate with in vitro bioactivity (e.g., enzyme inhibition assays). Validate SAR via multivariate regression analysis .

Q. What strategies resolve contradictions in reported biological activities of p-sulfanilylbenzylamine analogs?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from ≥15 studies. Perform meta-analysis using random-effects models to quantify heterogeneity. Critical variables to assess: assay type (e.g., cell-free vs. cell-based), solvent polarity, and negative control consistency. Address publication bias via funnel plots .

Q. How to optimize experimental protocols for p-sulfanilylbenzylamine’s pharmacokinetic profiling?

- Methodological Answer : Use LC-MS/MS for plasma concentration quantification (LLOQ = 1 ng/mL). Apply compartmental modeling (e.g., non-linear mixed-effects modeling in Phoenix WinNonlin) to estimate AUC, C_max, and half-life. Cross-validate with in silico ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable bioavailability .

Q. What frameworks ensure rigor in formulating research questions about p-sulfanilylbenzylamine’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "Does p-sulfanilylbenzylamine (Intervention) inhibit bacterial dihydropteroate synthase (Outcome) more effectively than sulfamethoxazole (Comparison) in E. coli models (Population)?" .

Data Synthesis and Reporting Guidelines

- Contradictory Data Analysis : Use forest plots to visualize effect size variations across studies. Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .